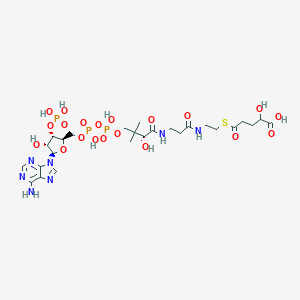

2-Hydroxyglutaryl-5-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxyglutaryl-5-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C26H42N7O20P3S and its molecular weight is 897.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Pathways

2-Hydroxyglutaryl-CoA plays a significant role in several metabolic pathways:

-

Fermentation Pathways :

- In certain bacteria, such as Clostridium symbiosum and Acidaminococcus fermentans, 2-HG-CoA is involved in the fermentation of amino acids. It is dehydrated to form glutaconyl-CoA, which can then be further processed into valuable products like butyrate and hydrogen gas .

- The conversion of 2-oxoglutarate to 2-hydroxyglutarate and subsequently to 2-HG-CoA is a vital step in the metabolism of glutamate, facilitating energy production in anaerobic conditions .

-

Biotechnological Applications :

- Genetic engineering has enabled the construction of recombinant Escherichia coli strains that utilize 2-HG-CoA for the production of glutaconate from glucose or other carbon sources. This process involves expressing specific genes that encode enzymes responsible for converting 2-oxoglutarate to glutaconate via 2-HG-CoA .

- The ability to produce glutaconate is significant because it serves as a precursor for various chemical syntheses, including the production of adipic acid, a key ingredient in nylon manufacturing .

Case Study 1: Production of Glutaconic Acid

Researchers successfully engineered E. coli strains to produce glutaconic acid from glucose through a pathway starting with 2-oxoglutarate. This process involved multiple enzymatic steps where 2-HG-CoA acted as an essential intermediate. The study demonstrated high yields and identified key enzymes responsible for this conversion, showcasing the potential for industrial applications in bioplastics and biofuels .

Case Study 2: Bioremediation Potential

The application of 2-HG-CoA in bioremediation has been explored through studies on Geobacter metallireducens. This bacterium utilizes aromatic compounds as electron donors, converting them into less harmful substances via pathways that include benzoyl-CoA and ultimately lead to acetyl-CoA through metabolic processes involving 2-HG-CoA. The findings suggest that manipulating these pathways could enhance bioremediation strategies in contaminated environments .

Enzymatic Activity of 2-Hydroxyglutaryl-CoA Dehydratase

| Organism | Substrate | Component A | Component D | Specific Activity (s−1) |

|---|---|---|---|---|

| Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-CoA | HgdC (27 kDa) | HgdAB (54 + 42 kDa) | 10 |

| Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | Not purified (27 kDa) | HgdAB (54 + 42 kDa) | 50-80* |

| Fusobacterium nucleatum | (R)-2-Hydroxyglutaryl-CoA | HgdC (28 kDa) | HgdABD (49 + 39 + 24 kDa) | <50 |

*Note: Specific activity values indicate the rate at which the enzyme catalyzes its reaction under optimal conditions.

Propriétés

Numéro CAS |

137374-53-9 |

|---|---|

Formule moléculaire |

C26H42N7O20P3S |

Poids moléculaire |

897.6 g/mol |

Nom IUPAC |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |

Clé InChI |

LTHKYRZAVRCUOF-RMNRSTNRSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Synonymes |

2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.